molecular formula C10H13NO3 B12625049 (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate

(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate

Cat. No.: B12625049
M. Wt: 195.21 g/mol
InChI Key: CTNICYZNJBUCOQ-MRVPVSSYSA-N
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Description

®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is a chemical compound with the molecular formula C10H13NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate typically involves the reaction of ®-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

(R)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid+ethanol(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate+water\text{(R)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid} + \text{ethanol} \rightarrow \text{(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate} + \text{water} (R)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid+ethanol→(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate+water

Industrial Production Methods

Industrial production methods for ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: ®-Ethyl 2-(2-carboxy-1H-pyrrol-1-yl)propanoate.

    Reduction: ®-Ethyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)propanoate.

    Substitution: ®-Ethyl 2-(2-bromo-1H-pyrrol-1-yl)propanoate.

Scientific Research Applications

®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving pyrrole derivatives.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate
  • Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate
  • ®-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid

Uniqueness

®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The ethyl ester group also provides distinct physicochemical properties compared to its methyl ester and free acid counterparts.

This compound’s unique combination of structural features makes it a valuable tool in various scientific research and industrial applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl (2R)-2-(2-formylpyrrol-1-yl)propanoate

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)8(2)11-6-4-5-9(11)7-12/h4-8H,3H2,1-2H3/t8-/m1/s1

InChI Key

CTNICYZNJBUCOQ-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)N1C=CC=C1C=O

Canonical SMILES

CCOC(=O)C(C)N1C=CC=C1C=O

Origin of Product

United States

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